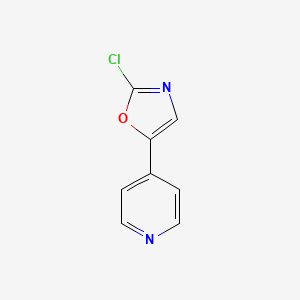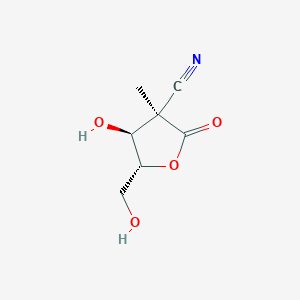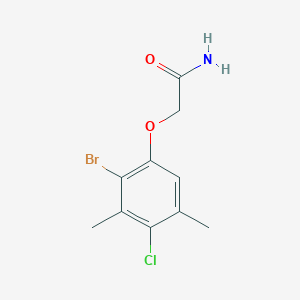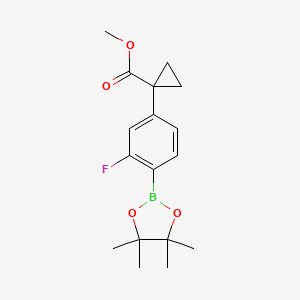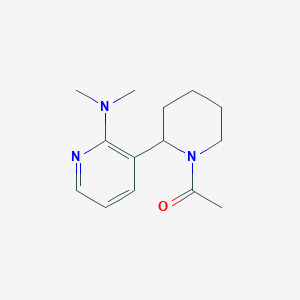
1-(2-(2-(Dimethylamino)pyridin-3-yl)piperidin-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-(2-(Dimethylamino)pyridin-3-yl)piperidin-1-yl)ethanone is a complex organic compound that features both a pyridine and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(2-(Dimethylamino)pyridin-3-yl)piperidin-1-yl)ethanone typically involves the reaction of 3-pyridinecarboxaldehyde with dimethylamine and piperidine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as sodium borohydride, to facilitate the reduction process .
Industrial Production Methods
Industrial production of this compound may involve a multi-step synthesis process, starting from readily available raw materials. The process includes the formation of intermediate compounds, which are then subjected to further reactions to yield the final product. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to optimize yield and purity .
Chemical Reactions Analysis
Types of Reactions
1-(2-(2-(Dimethylamino)pyridin-3-yl)piperidin-1-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where nucleophiles replace hydrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
1-(2-(2-(Dimethylamino)pyridin-3-yl)piperidin-1-yl)ethanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including its role as an inhibitor in certain biochemical pathways.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-(2-(Dimethylamino)pyridin-3-yl)piperidin-1-yl)ethanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 1-(2-(Dimethylamino)pyridin-3-yl)ethanone
- 2-(Aminomethyl)piperidine
- 1-Phenyl-2-(piperidin-1-yl)ethanone hydrochloride
Uniqueness
1-(2-(2-(Dimethylamino)pyridin-3-yl)piperidin-1-yl)ethanone is unique due to its dual-ring structure, which imparts distinct chemical and biological properties. This compound’s combination of pyridine and piperidine rings makes it versatile for various applications, distinguishing it from other similar compounds[5][5].
Properties
Molecular Formula |
C14H21N3O |
|---|---|
Molecular Weight |
247.34 g/mol |
IUPAC Name |
1-[2-[2-(dimethylamino)pyridin-3-yl]piperidin-1-yl]ethanone |
InChI |
InChI=1S/C14H21N3O/c1-11(18)17-10-5-4-8-13(17)12-7-6-9-15-14(12)16(2)3/h6-7,9,13H,4-5,8,10H2,1-3H3 |
InChI Key |
JEVROWSWKKOMCI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CCCCC1C2=C(N=CC=C2)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


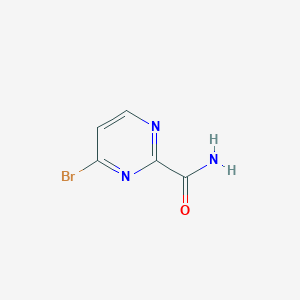
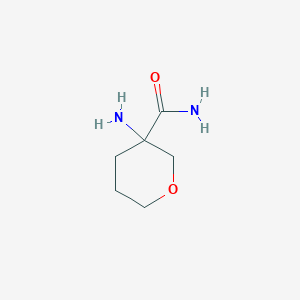

![(S)-7,7-Difluorohexahydropyrrolo[1,2-a]pyrazin-3(4H)-one](/img/structure/B13019973.png)
![(1R,3S,5R,6R)-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid hydrochloride](/img/structure/B13019977.png)
![4-Chloro-[3,3'-bipyridin]-2-amine](/img/structure/B13019993.png)
![5-methyl-1H-pyrrolo[2,3-b]pyridin-4-amine](/img/structure/B13019997.png)
![{3-Tert-butylbicyclo[1.1.1]pentan-1-yl}methanamine](/img/structure/B13019999.png)
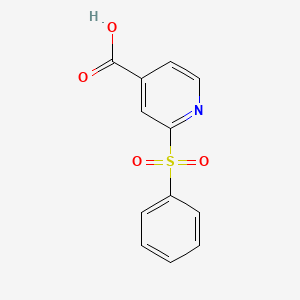
![dimethyl({1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}methyl)amine](/img/structure/B13020007.png)
